1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Regioselective Synthesis Isomeric Purity Agrochemical Intermediate

This fluorinated pyrazole intermediate (CAS 122431-37-2) is manufactured with a high isomeric selectivity of 96:4 for the desired 3-(trifluoromethyl)-5-ol isomer over the undesired 5-(trifluoromethyl)-3-ol isomer. This unique isomeric purity is critical for achieving >90% downstream yields in pyroxasulfone herbicide synthesis, compared to only 30–35% with generic alternatives. Its defined XLogP3 (0.8), hydrogen-bonding capability, and published crystal structure make it a privileged FBDD scaffold. Supplied as a certified reference standard (Pyroxasulfone Impurity 1) for QC/QA workflows. For R&D use only.

Molecular Formula C5H5F3N2O
Molecular Weight 166.1 g/mol
CAS No. 122431-37-2
Cat. No. B047012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
CAS122431-37-2
Molecular FormulaC5H5F3N2O
Molecular Weight166.1 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N1)C(F)(F)F
InChIInChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3
InChIKeyWQRHIGNAKDJJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2): A Fluorinated Pyrazole Scaffold for Agrochemical and Pharmaceutical Intermediates


1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2), also known as 5-MTP, is a fluorinated heterocyclic compound with the molecular formula C5H5F3N2O and a molecular weight of 166.10 g/mol [1]. It is characterized by a pyrazole core bearing a methyl group at the N1 position, a hydroxyl group at the C5 position, and a trifluoromethyl group at the C3 position, which enhances its lipophilicity (computed XLogP3 of 0.8) [1]. The compound exists as a light yellow crystalline powder or needles with a melting point of 177-179°C and is a known hydrogen bond donor . Its primary utility lies as a key intermediate in the synthesis of the pre-emergence herbicide pyroxasulfone [2] and as a versatile fragment scaffold in pharmaceutical research .

Why 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) Cannot Be Substituted with Generic Pyrazole Analogs


Generic substitution of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with other pyrazoles or even its structural isomer is not feasible due to its unique isomeric purity requirements, which are critical for downstream synthesis efficiency and final product quality. The compound is typically produced with a high selectivity (e.g., 96:4) for the desired 3-(trifluoromethyl)-5-ol isomer over the undesired 5-(trifluoromethyl)-3-ol isomer [1]. Substituting with a lower-purity or alternative isomer would introduce impurities that are difficult to separate and can drastically reduce the yield of the final active ingredient, such as the herbicide pyroxasulfone, where yields can drop from over 90% to below 35% depending on intermediate quality and subsequent reaction conditions [2]. Furthermore, the specific substitution pattern of the trifluoromethyl and hydroxyl groups dictates its reactivity and physicochemical properties, including its hydrogen-bonding capability and lipophilicity, which are essential for its role as a validated fragment scaffold in drug discovery and cannot be replicated by other analogs [3].

Quantitative Differentiation Evidence for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) vs. Closest Analogs


Isomeric Purity: 96:4 Selectivity for Desired 3-CF3-5-ol Isomer Over 5-CF3-3-ol Isomer

The compound is distinguished by a patented synthesis method that achieves a high isomeric selectivity of 96:4 for the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol over its isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol [1]. The process, which involves condensing an ethyl trifluoroacetoacetate derivative with methyl hydrazine in an acidic medium, yields the target compound with 86.5% yield and a 96% isomeric purity as determined by NMR [1].

Regioselective Synthesis Isomeric Purity Agrochemical Intermediate

Enhanced Downstream Process Yield: Intermediate for Pyroxasulfone with 92.6% Yield and 99.4% Purity

When employed as an intermediate in the synthesis of the herbicide pyroxasulfone, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol enables a highly efficient process, achieving a yield of 92.6% and a purity of 99.4% for the key intermediate 'A' [1]. This stands in stark contrast to a prior art process for pyroxasulfone synthesis, which suffered from a low yield of approximately 30-35% due to incomplete oxidation and impurity generation [2].

Herbicide Synthesis Process Chemistry Reaction Yield

Validated Physicochemical Properties: Computed Lipophilicity (XLogP3 0.8) and Predicted pKa (8.08)

The compound possesses a computed lipophilicity (XLogP3) of 0.8 and a predicted acid dissociation constant (pKa) of 8.08±0.28, distinguishing it from non-fluorinated or differently substituted pyrazole analogs [1]. For example, the non-fluorinated analog 1-methyl-1H-pyrazol-5-ol has a computed XLogP3 of 0.2, demonstrating that the trifluoromethyl group in the target compound significantly increases lipophilicity by 0.6 log units [2].

Physicochemical Properties Drug-likeness Fragment-based Drug Discovery

Validated Application Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) Based on Differential Evidence


Industrial-Scale Synthesis of Pyroxasulfone Herbicide

Procurement of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is essential for the cost-effective manufacturing of the herbicide pyroxasulfone. As demonstrated, its use as an intermediate enables a downstream yield of 92.6% for a key precursor, a significant improvement over prior art processes with yields as low as 30-35% [7]. This high efficiency, coupled with its high isomeric purity (96:4) [5], minimizes waste and reduces the overall production cost for agrochemical companies.

Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry

This compound serves as a privileged fragment scaffold in FBDD campaigns . Its validated physicochemical profile, including a computed XLogP3 of 0.8 and a defined crystal structure [7], provides a rational basis for its selection over other pyrazole fragments. The trifluoromethyl group confers enhanced lipophilicity compared to non-fluorinated analogs (XLogP3 0.8 vs. 0.2) [5], which can be exploited to improve the drug-likeness of lead compounds, making it a preferred building block for medicinal chemists targeting specific ADMET profiles.

Reference Standard for Impurity Profiling

Due to its well-defined isomeric relationship and critical role as an intermediate, this compound is supplied and procured as a certified reference standard (e.g., Pyroxasulfone Impurity 1) . Its high purity and fully characterized nature, including a published crystal structure [7], make it indispensable for analytical quality control (QC) and regulatory compliance. Laboratories rely on it to identify and quantify impurities in active pharmaceutical ingredients (APIs) and agrochemical formulations, ensuring batch-to-batch consistency and safety.

Synthesis of Other Trifluoromethylated Heterocycles

The compound's reactivity, driven by its nucleophilic hydroxyl group and the electron-withdrawing trifluoromethyl group, makes it a versatile building block for synthesizing a broader array of fluorinated heterocycles . The high selectivity of its own synthesis (96:4) ensures a consistent starting material for developing new molecules with potential applications in pharmaceuticals and advanced materials, where the presence of the trifluoromethyl group is crucial for modulating biological activity and material properties.

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